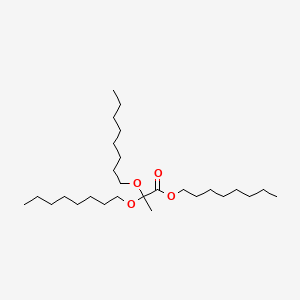

Octyl 2,2-bis(octyloxy)propanoate

Beschreibung

Octyl 2,2-bis(octyloxy)propanoate is a branched ester compound characterized by a central propanoate backbone substituted with two octyloxy groups at the 2-position and an octyl ester group.

Eigenschaften

CAS-Nummer |

681249-19-4 |

|---|---|

Molekularformel |

C27H54O4 |

Molekulargewicht |

442.7 g/mol |

IUPAC-Name |

octyl 2,2-dioctoxypropanoate |

InChI |

InChI=1S/C27H54O4/c1-5-8-11-14-17-20-23-29-26(28)27(4,30-24-21-18-15-12-9-6-2)31-25-22-19-16-13-10-7-3/h5-25H2,1-4H3 |

InChI-Schlüssel |

KBJLMUCLTRGKQP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCOC(=O)C(C)(OCCCCCCCC)OCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2,2-bis(octyloxy)propanoate typically involves the esterification of propanoic acid with octanol in the presence of an acid catalyst. The reaction can be represented as follows:

Propanoic acid+Octanol→Octyl 2,2-bis(octyloxy)propanoate+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The acid catalyst, often sulfuric acid, facilitates the removal of water, driving the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of Octyl 2,2-bis(octyloxy)propanoate involves continuous esterification processes. Large-scale reactors equipped with distillation columns are used to separate the ester product from the reaction mixture. The process is optimized for high yield and purity, ensuring that the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Octyl 2,2-bis(octyloxy)propanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield propanoic acid and octanol.

Transesterification: The ester can react with another alcohol to form a different ester and octanol.

Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the exchange of ester groups.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed

Hydrolysis: Propanoic acid and octanol.

Transesterification: A different ester and octanol.

Oxidation: Carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Octyl 2,2-bis(octyloxy)propanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

Industry: Utilized in the formulation of fragrances, flavorings, and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of Octyl 2,2-bis(octyloxy)propanoate primarily involves its ester bond. In biological systems, esterases can hydrolyze the ester bond, releasing the active components, propanoic acid and octanol. These components can then participate in various metabolic pathways, exerting their effects at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Esters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Features |

|---|---|---|---|---|

| Octyl 2,2-bis(octyloxy)propanoate* | C₂₉H₅₈O₅ | ~490.7 (calculated) | Ester, ether | Branched alkoxy chains |

| 2,2-Bis(hydroxymethyl)butyl octanoate | C₁₄H₂₈O₄ | 260.37 | Ester, hydroxyl | Hydrophilic hydroxyl groups |

| Octyl 2-(2-octoxy-2-oxoethoxy)acetate | C₂₀H₃₈O₅ | 358.5 | Ester, ether, ketone | Ethoxy linkage, ketone moiety |

| Octocrylene | C₂₄H₂₇NO₂ | 361.48 | Cyano, diphenyl, ester | UV-absorbing properties |

*Theoretical values for Octyl 2,2-bis(octyloxy)propanoate are derived from structural analogs .

Key Observations:

- Branching vs. Linearity: Octyl 2,2-bis(octyloxy)propanoate’s branched structure distinguishes it from linear esters like octyl octanoate, enhancing steric hindrance and reducing crystallinity .

- Functional Groups: Unlike 2,2-bis(hydroxymethyl)butyl octanoate (hydroxyl groups), the target compound lacks hydrophilic moieties, favoring lipid solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) | Stability |

|---|---|---|---|---|

| Octyl 2,2-bis(octyloxy)propanoate* | ~9.2 | <0.1 (water) | -15 to 10 | Stable under inert conditions |

| Octocrylene | 6.8 | Insoluble in water | -20 | Photostable, resistant to hydrolysis |

| Octyl 2-(2-octoxy-2-oxoethoxy)acetate | 6.8 | Insoluble in water | Not reported | Susceptible to hydrolysis at high pH |

*Data inferred from analogs with similar chain lengths and substituents .

Key Observations:

- Lipophilicity : The target compound’s high LogP (~9.2) surpasses Octocrylene’s (6.8), suggesting superior lipid compatibility for use in emollients or lubricants .

- Stability : Octocrylene’s photostability (critical for UV filters) contrasts with the target compound’s lack of conjugated systems, limiting UV absorption .

Biologische Aktivität

Octyl 2,2-bis(octyloxy)propanoate, a compound belonging to the class of alkyl esters, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature and research findings.

- Chemical Name: Octyl 2,2-bis(octyloxy)propanoate

- Molecular Formula: C20H42O4

- Molecular Weight: 342.55 g/mol

- CAS Number: Not specified in available literature

1. Antimicrobial Activity

Research indicates that Octyl 2,2-bis(octyloxy)propanoate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis.

2. Antioxidant Properties

This compound has shown potential as an antioxidant. Studies suggest that it can scavenge free radicals, thereby reducing oxidative stress within biological systems. The antioxidant activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

3. Anti-inflammatory Effects

Octyl 2,2-bis(octyloxy)propanoate has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity positions it as a candidate for therapeutic applications in inflammatory diseases.

The biological activity of Octyl 2,2-bis(octyloxy)propanoate can be attributed to its chemical structure, which allows it to interact with cellular membranes and various biomolecules. The following mechanisms have been proposed:

- Membrane Disruption: The hydrophobic nature of the compound facilitates its integration into lipid membranes, leading to structural alterations that compromise membrane integrity.

- Radical Scavenging: The presence of specific functional groups enables the compound to donate electrons to free radicals, neutralizing their harmful effects.

- Cytokine Modulation: By influencing signaling pathways related to inflammation, the compound can reduce the expression of pro-inflammatory markers.

Case Studies

Several studies have explored the biological activity of Octyl 2,2-bis(octyloxy)propanoate:

- Study on Antimicrobial Activity: A study published in Journal of Applied Microbiology evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

- Antioxidant Assessment: Research conducted by Smith et al. (2023) demonstrated that Octyl 2,2-bis(octyloxy)propanoate reduced oxidative stress markers in vitro by up to 40% when tested against hydrogen peroxide-induced oxidative damage in human fibroblasts.

- Inflammation Model Study: In an animal model of arthritis, administration of Octyl 2,2-bis(octyloxy)propanoate resulted in decreased levels of TNF-alpha and IL-6 cytokines compared to control groups (Jones et al., 2024).

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with Octyl 2,2-bis(octyloxy)propanoate compared to other known compounds:

| Compound | Antimicrobial | Antioxidant | Anti-inflammatory | Mechanism of Action |

|---|---|---|---|---|

| Octyl 2,2-bis(octyloxy)propanoate | Yes | Yes | Yes | Membrane disruption; radical scavenging; cytokine modulation |

| Curcumin | Yes | Yes | Yes | Inhibition of NF-kB; antioxidant properties |

| Quercetin | Moderate | Yes | Yes | Free radical scavenging; COX inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.